1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a bicyclic ring system with a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable bicyclic precursor and introduce the Boc-protected amino group through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The carboxylic acid group can be introduced through subsequent functional group transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to achieve consistent results. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its complex structure and functional groups make it a valuable tool in the synthesis of other organic molecules. In medicinal chemistry, it can be used as a building block for the development of new drugs. Its ability to undergo various chemical reactions allows for the creation of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The Boc protecting group can be selectively removed to reveal the amino group, which can then be further modified to enhance the biological activity of the final drug molecule. The carboxylic acid group can also participate in interactions with biological targets, contributing to the compound's overall efficacy.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and bicyclic structure. Similar compounds may include other Boc-protected amines or carboxylic acids, but the presence of the oxabicyclo[2.1.1]hexane ring system sets it apart. Other compounds with similar structures may include derivatives of bicyclic lactones or lactams, which can also be used in organic synthesis and drug development.
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Properties
IUPAC Name |
3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-11(2,3)19-10(18)15-8-13-6-14(7-13,9(16)17)12(4,5)20-13/h6-8H2,1-5H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDYQRGOXBYDEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228327-70-4 |
Source
|
Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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